3-Ethyl-2,2,3-trimethylhexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

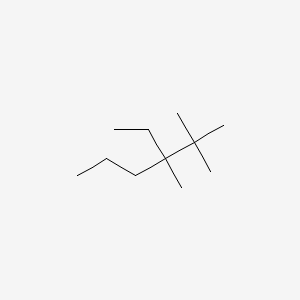

2D Structure

3D Structure

Properties

CAS No. |

61868-72-2 |

|---|---|

Molecular Formula |

C11H24 |

Molecular Weight |

156.31 g/mol |

IUPAC Name |

3-ethyl-2,2,3-trimethylhexane |

InChI |

InChI=1S/C11H24/c1-7-9-11(6,8-2)10(3,4)5/h7-9H2,1-6H3 |

InChI Key |

HUAYVWMWWLHZAB-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)(CC)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 3-Ethyl-2,2,3-trimethylhexane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known and predicted chemical and physical properties of the branched alkane, 3-Ethyl-2,2,3-trimethylhexane. It is intended to serve as a technical resource, incorporating detailed experimental protocols for property determination and logical diagrams to illustrate molecular structure and experimental design.

Chemical Identity and Structure

This compound is a saturated hydrocarbon belonging to the alkane family. As an isomer of undecane, its chemical behavior is characterized by the general non-polarity and low reactivity typical of alkanes. Its unique structural arrangement of ethyl and methyl groups on a hexane (B92381) backbone, however, influences its specific physical properties.

Key Identifiers:

The structural formula dictates the spatial arrangement of atoms and is fundamental to understanding its physical characteristics. The diagram below illustrates the logical breakdown of the IUPAC name to its corresponding chemical structure.

Caption: Logical relationship between IUPAC name and structure.

Physical and Chemical Properties

The physical properties of alkanes are governed by the strength of intermolecular van der Waals forces, which are influenced by molecular size and surface area. As a highly branched isomer of undecane, this compound is expected to have a lower boiling point than its straight-chain counterpart (n-undecane) due to a more compact, spherical shape that reduces the surface area available for intermolecular contact.[2]

Quantitative Data Summary

The following tables summarize the computed and experimental properties for this compound and its parent straight-chain alkane, n-undecane, for comparison.

Table 1: Core Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 156.31 g/mol | PubChem[1] |

| Molecular Formula | C₁₁H₂₄ | PubChem[1] |

| CAS Number | 61868-72-2 | PubChem[1] |

| Canonical SMILES | CCCC(C)(CC)C(C)(C)C | PubChem[1] |

| InChIKey | HUAYVWMWWLHZAB-UHFFFAOYSA-N | PubChem[1] |

Table 2: Physical Property Data

| Property | This compound | n-Undecane (for comparison) | Source |

|---|---|---|---|

| Boiling Point | Data not available (Predicted to be <196 °C) | 196 °C | [3][4] |

| Melting Point | Data not available | -26 °C | [3][4] |

| Density | Data not available | 0.740 g/mL (at 20°C) | [3] |

| Refractive Index | Data not available | 1.417 (at 20°C) | [3] |

| Water Solubility | Insoluble (predicted) | 0.014 mg/L (at 25°C) |[5] |

Note: Specific experimental values for the boiling point, density, and refractive index of this compound are listed in chemical databases such as SpringerMaterials, but were not publicly accessible.[1] Alkanes are nonpolar molecules and thus are generally insoluble in polar solvents like water but soluble in nonpolar organic solvents.[6]

Experimental Protocols for Property Determination

The following sections detail standardized laboratory procedures for determining key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point (Distillation Method)

The boiling point is a critical physical constant for characterizing and purifying liquids. The simple distillation method is suitable for pure compounds or separating liquids with widely different boiling points.

Methodology:

-

Apparatus Assembly: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a sample of the liquid (e.g., 5-10 mL of this compound) and a few boiling chips into the round-bottom flask.

-

Thermometer Placement: Position the thermometer in the distillation head so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor that is in thermal equilibrium with the distilling liquid.

-

Heating: Gently heat the flask using a heating mantle.

-

Data Collection: Record the temperature when the liquid begins to boil and the first drop of distillate is collected in the receiving flask. Continue to monitor the temperature. For a pure compound, the temperature should remain constant throughout the distillation.

-

Observation: The constant temperature at which the liquid distills is recorded as its boiling point. Record the atmospheric pressure, as boiling points are pressure-dependent.

The following diagram outlines the workflow for this experimental procedure.

Caption: Workflow for Boiling Point Determination.

Determination of Density

Density, the mass per unit volume, is another fundamental physical property used for substance identification.

Methodology:

-

Mass of Empty Container: Using an analytical balance, accurately measure and record the mass of a clean, dry graduated cylinder or pycnometer.

-

Volume of Sample: Carefully add a precise volume of the liquid sample (e.g., 5.00 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.

-

Mass of Container and Sample: Measure and record the combined mass of the graduated cylinder and the liquid sample.

-

Calculation of Liquid Mass: Subtract the mass of the empty container from the combined mass to determine the mass of the liquid.

-

Density Calculation: Calculate the density by dividing the mass of the liquid by its volume (Density = Mass / Volume).

-

Temperature Control: Perform all measurements at a constant, recorded temperature, as density is temperature-dependent.

Applications and Relevance

As a branched-chain alkane, this compound is primarily relevant in the context of fuels and lubricants. Highly branched alkanes are desirable components in gasoline as they increase the octane (B31449) rating, which relates to a fuel's resistance to knocking or auto-ignition. While this specific isomer may not be a major commercial product itself, its properties are of interest to researchers in combustion science, petroleum chemistry, and in the development of high-performance fuels and synthetic lubricants. Its well-defined (though not publicly detailed) properties could also make it a candidate as a reference standard in analytical techniques like gas chromatography.

References

- 1. This compound | C11H24 | CID 53428644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]

- 3. webqc.org [webqc.org]

- 4. Page loading... [wap.guidechem.com]

- 5. Undecane | C11H24 | CID 14257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 12.6 Physical Properties of Alkanes | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

An In-depth Technical Guide to the IUPAC Nomenclature and Structure of 3-Ethyl-2,2,3-trimethylhexane

This guide provides a comprehensive analysis of the IUPAC naming and chemical structure of the branched-chain alkane, 3-Ethyl-2,2,3-trimethylhexane. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a precise understanding of complex molecular structures and their systematic nomenclature.

IUPAC Nomenclature Verification and Elucidation

The systematic name of an organic compound must uniquely and unambiguously describe its molecular structure. The process for naming alkanes follows a set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). Below is a step-by-step elucidation to verify the name "this compound."

Step 1: Identification of the Parent Carbon Chain

The primary rule in naming alkanes is to identify the longest continuous chain of carbon atoms.[1][2] If two or more chains have the same maximum length, the chain with the greater number of substituents is chosen as the parent chain.[1]

Let's analyze the structure corresponding to the name:

-

A "hexane" backbone implies a 6-carbon chain.

-

Substituents are located at positions 2 and 3.

-

Two methyl groups (-CH₃) at carbon 2.

-

One ethyl group (-CH₂CH₃) at carbon 3.

-

One methyl group (-CH₃) at carbon 3.

-

The skeletal structure is:

Two potential parent chains of equal length (6 carbons) can be identified:

-

The horizontal chain: This is the hexane (B92381) chain.

-

A chain incorporating the ethyl group: This chain starts at the terminal carbon of the ethyl group, proceeds through carbons 3 and 4, and continues to the right end of the molecule.

According to IUPAC rules, we must select the chain that yields the greatest number of substituents.

-

Choosing the horizontal chain results in four substituents: two methyl groups at C2, and one ethyl and one methyl group at C3.

-

Choosing the chain that incorporates the ethyl group results in three substituents: a methyl group, another methyl group, and a propyl group.

Therefore, the horizontal 6-carbon chain (hexane) is the correct parent chain because it is the most substituted.

Step 2: Numbering the Parent Chain

The parent chain must be numbered to assign the lowest possible locants (position numbers) to the substituents.[2][3] We compare the locant sets by numbering from both ends of the chain.

-

Numbering from Left to Right: Substituents are at positions 2, 2, 3, and 3. The locant set is (2,2,3,3).

-

Numbering from Right to Left: Substituents are at positions 4, 4, 5, and 5. The locant set is (4,4,5,5).

Comparing the sets term by term, (2,2,3,3) is lower than (4,4,5,5). Thus, the correct numbering is from left to right.

Step 3: Assembling the Full IUPAC Name

The substituents are identified and listed alphabetically. Prefixes such as "di-", "tri-", and "tetra-" are used to indicate multiple identical substituents but are ignored for alphabetization purposes.[1][2]

-

Substituents:

-

One e thyl group at position 3.

-

Three m ethyl groups at positions 2, 2, and 3.

-

-

Alphabetical Order: Ethyl comes before methyl.

-

Final Name Construction:

-

List the ethyl group with its locant: 3-Ethyl-

-

List the methyl groups using the "tri-" prefix and their locants: 2,2,3-trimethyl

-

Combine with the parent name: hexane

-

The verified and correct IUPAC name is This compound .

Chemical Structure and Properties

This compound is a saturated, branched-chain alkane. Its properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C₁₁H₂₄ | [4] |

| Molar Mass | 156.31 g/mol | [4] |

| Canonical SMILES | CCCC(C)(CC)C(C)(C)C | [4] |

| InChIKey | HUAYVWMWWLHZAB-UHFFFAOYSA-N | [4] |

Structural Visualization

The following diagram illustrates the 2D chemical structure of this compound, showing the connectivity of all atoms and the numbering of the parent chain.

Caption: 2D structure of this compound with parent chain numbering.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, or analysis of this compound are not available in the cited search results. Such protocols would typically be found in specialized chemical synthesis literature or patents, which were not identified for this specific molecule. Researchers would need to consult chemical databases such as SciFinder, Reaxys, or relevant journals for potential synthetic routes, which might include Grignard reactions or the alkylation of alkanes.

References

Synthesis of 3-Ethyl-2,2,3-trimethylhexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic routes for the preparation of 3-Ethyl-2,2,3-trimethylhexane, a highly branched alkane. Due to the absence of a directly documented synthesis in the literature, this guide outlines two potential pathways based on fundamental organic chemistry principles: a Grignard reaction-based approach and a Corey-House synthesis approach. Each route is presented with detailed, analogous experimental protocols, and a critical evaluation of its feasibility.

Route 1: Grignard Reaction, Dehydration, and Hydrogenation

This three-step synthesis is considered the most viable pathway for obtaining this compound. The strategy involves the construction of the carbon skeleton by the addition of an ethyl group to a ketone, followed by the removal of the resulting hydroxyl group and saturation of the subsequently formed double bond.

Signaling Pathway Diagram

Caption: Grignard-based synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Ethyl-2,2,3-trimethylpentan-3-ol via Grignard Reaction

This procedure is analogous to the reaction of a sterically hindered ketone with a Grignard reagent.

-

Materials:

-

3,3-Dimethyl-2-pentanone

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Slowly add a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether to the magnesium turnings. The reaction is initiated, as indicated by the disappearance of the iodine color and gentle refluxing.

-

Once the Grignard reagent formation is complete, cool the flask to 0 °C in an ice bath.

-

Add a solution of 3,3-dimethyl-2-pentanone (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude tertiary alcohol.

-

Step 2: Dehydration of 3-Ethyl-2,2,3-trimethylpentan-3-ol

This step involves the acid-catalyzed elimination of water to form a mixture of alkenes.

-

Materials:

-

3-Ethyl-2,2,3-trimethylpentan-3-ol (crude from Step 1)

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Place the crude 3-ethyl-2,2,3-trimethylpentan-3-ol in a round-bottom flask.

-

Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.

-

Set up a fractional distillation apparatus and heat the mixture to distill the alkene products. The formation of two isomeric alkenes, 3-ethyl-2,2,3-trimethyl-2-pentene and 3-ethyl-2,2,3-trimethyl-3-pentene, is expected.

-

Wash the collected distillate with a saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Further purification can be achieved by fractional distillation.

-

Step 3: Hydrogenation of the Alkene Mixture

The final step involves the saturation of the carbon-carbon double bonds to yield the target alkane.

-

Materials:

-

Alkene mixture from Step 2

-

Platinum(IV) oxide (Adam's catalyst) or Palladium on carbon (Pd/C)

-

Ethanol (B145695) or ethyl acetate (B1210297) (solvent)

-

Hydrogen gas

-

-

Procedure:

-

Dissolve the alkene mixture in a suitable solvent like ethanol or ethyl acetate in a hydrogenation flask.

-

Add a catalytic amount of platinum(IV) oxide or palladium on carbon.

-

Connect the flask to a hydrogenation apparatus and purge the system with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (typically 1-4 atm) until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by fractional distillation.

-

Quantitative Data for Analogous Reactions

| Step | Reaction | Reactants | Product | Typical Yield |

| 1 | Grignard Reaction | Sterically hindered ketone + Grignard reagent | Tertiary alcohol | 60-80% |

| 2 | Dehydration | Tertiary alcohol | Alkene mixture | 70-90% |

| 3 | Hydrogenation | Tetrasubstituted alkene | Alkane | >95% |

Route 2: Corey-House Synthesis (Alkylation of a Tertiary Halide)

This route proposes the formation of the C-C bond between the ethyl group and the trimethylhexane core via a Gilman reagent. However, this pathway is considered less viable due to the high propensity for elimination reactions with tertiary alkyl halides.

Logical Relationship Diagram

Caption: Corey-House synthesis of this compound.

Experimental Protocol (Analogous)

Step 1: Preparation of Lithium Diethylcuprate (Gilman Reagent)

-

Materials:

-

Copper(I) iodide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Procedure:

-

In a flame-dried, two-necked flask under an inert atmosphere (argon or nitrogen), suspend copper(I) iodide in anhydrous THF.

-

Cool the suspension to -78 °C (dry ice/acetone bath).

-

Slowly add a solution of ethyllithium (2.0 equivalents) in a suitable solvent (e.g., pentane (B18724) or diethyl ether) to the stirred suspension.

-

Allow the mixture to stir at -78 °C for 30-60 minutes to form the Gilman reagent.

-

Step 2: Coupling Reaction

-

Materials:

-

Lithium diethylcuprate solution from Step 1

-

2-Chloro-2,3-dimethylbutane

-

-

Procedure:

-

To the freshly prepared Gilman reagent at -78 °C, slowly add a solution of 2-chloro-2,3-dimethylbutane (1.0 equivalent) in anhydrous THF.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure. The crude product will likely be a mixture of the desired alkane and elimination byproducts.

-

Quantitative Data for Analogous Reactions

| Step | Reaction | Reactants | Product | Typical Yield |

| 2 | Corey-House Coupling | Gilman reagent + Tertiary alkyl halide | Coupled alkane | Low to moderate (significant elimination) |

Conclusion

The synthesis of this compound is best approached through a three-step sequence involving a Grignard reaction, dehydration, and hydrogenation. This route offers a more reliable and higher-yielding pathway compared to the Corey-House synthesis, which is expected to be hampered by significant elimination side reactions when using a tertiary alkyl halide. The provided experimental protocols, based on analogous reactions, offer a solid foundation for the laboratory preparation of this highly branched alkane. Careful optimization of reaction conditions and rigorous purification at each stage will be crucial for obtaining the target compound in high purity.

An In-depth Technical Guide on 3-Ethyl-2,2,3-trimethylhexane (C11H24)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, analytical methodologies, and toxicological profile of the highly branched alkane, 3-Ethyl-2,2,3-trimethylhexane, with the molecular formula C11H24. Due to the limited availability of experimental data for this specific isomer, information from related C11H24 isomers and general principles of alkane chemistry are incorporated to provide a thorough understanding.

Physicochemical Properties

This compound is a saturated hydrocarbon belonging to the undecane (B72203) isomer group. Its structure consists of a hexane (B92381) main chain with an ethyl group at the third position and three methyl groups at the second and third positions. This high degree of branching significantly influences its physical properties compared to its linear counterpart, n-undecane. Generally, increased branching in alkanes leads to a decrease in boiling point and an increase in the octane (B31449) number.

Table 1: Physicochemical Data of this compound and Related C11H24 Isomers

| Property | This compound | n-Undecane | 3-Ethyl-2,2,5-trimethylhexane (B14566198) |

| Molecular Formula | C11H24 | C11H24 | C11H24 |

| Molecular Weight | 156.31 g/mol [1] | 156.31 g/mol [2] | 156.31 g/mol [3] |

| CAS Number | 61868-72-2[1] | 1120-21-4[2] | 61868-76-6[3] |

| Boiling Point | Data not available | 196 °C[2] | 170.7 °C[4] |

| Density | Data not available | 0.740 g/cm³ at 20°C[2] | Data not available |

| Computed XLogP3 | 5.3 | 5.6 | 5.2 |

Note: Experimental data for this compound is limited. Data for n-undecane and a structurally similar isomer are provided for comparison.

Experimental Protocols

Synthesis of Highly Branched Alkanes

Analytical Characterization

The identification and quantification of this compound in a mixture of isomers can be achieved through a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful tool for separating and identifying volatile compounds like branched alkanes.

-

Principle: The sample is vaporized and injected into a gas chromatograph, where components are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that aids in identification.

-

Methodology:

-

Sample Preparation: Dilute the sample in a volatile solvent such as hexane or pentane.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating alkane isomers.

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at 40 °C for 3 minutes, ramp to 200 °C at 5 °C/min, then to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-200.

-

-

Data Analysis: Identify this compound based on its retention time and comparison of its mass spectrum with reference libraries (e.g., NIST). The mass spectrum of branched alkanes is characterized by the absence of a prominent molecular ion peak and significant fragmentation at the branching points.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is particularly useful for the structural elucidation of complex alkanes due to the larger chemical shift dispersion compared to ¹H NMR.

-

Principle: The sample is placed in a strong magnetic field and irradiated with radio waves, causing the ¹³C nuclei to resonate at specific frequencies depending on their chemical environment. The resulting spectrum shows distinct peaks for each unique carbon atom in the molecule.

-

Methodology:

-

Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

-

Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum.

-

Data Analysis: The chemical shifts of the carbon atoms in this compound can be predicted using empirical rules or computational software. Highly substituted quaternary carbons will appear at lower fields (higher ppm values) compared to methyl, methylene, and methine carbons.

-

Biological Activity and Signaling Pathways

As a saturated hydrocarbon, this compound is generally considered to be of low biological reactivity. Alkanes are nonpolar and lack functional groups that can readily interact with biological macromolecules. Therefore, it is not expected to be involved in specific biological signaling pathways. Its primary relevance in a biological context, particularly in drug development, would be as a lipophilic component of a larger molecule or as an excipient in a formulation, where its physical properties like solubility and viscosity are of importance.

Visualizations

The following diagrams illustrate the logical workflows for the experimental analysis of this compound.

Caption: Workflow for the analysis of this compound by GC-MS.

Caption: Experimental workflow for the structural elucidation of this compound using ¹³C NMR.

References

- 1. This compound | C11H24 | CID 53428644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Undecane | C11H24 | CID 14257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Ethyl-2,2,5-trimethylhexane | C11H24 | CID 18669881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-ethyl-2,2,5-trimethylhexane [chemister.ru]

- 5. GCMS Section 6.9.2 [people.whitman.edu]

Technical Guide: Physicochemical Properties of 3-ethyl-2,2,3-trimethylhexane (CAS Number 61868-72-2)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known properties of the chemical compound associated with CAS number 61868-72-2. Extensive database searches have definitively identified this compound as 3-ethyl-2,2,3-trimethylhexane , a saturated acyclic alkane.

It is crucial to note that the initial request for information regarding biological activity, signaling pathways, and detailed experimental protocols pertinent to drug development does not align with the nature of this specific chemical. As a simple hydrocarbon, this compound is not documented in scientific literature to possess biological activity or to be a subject of research in drug development. This guide will therefore focus on presenting the available physicochemical data and outlining the general analytical approaches for such a compound, while explicitly noting the absence of biological information.

Chemical Identity and Physical Properties

The fundamental identification and physical characteristics of this compound are summarized in the tables below.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 61868-72-2 |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₁₁H₂₄[1][2] |

| Molecular Weight | 156.31 g/mol [1] |

| Canonical SMILES | CCCC(C)(CC)C(C)(C)C[1] |

| InChI Key | HUAYVWMWWLHZAB-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Data

| Property | Value | Reference |

| Boiling Point | 163 °C | [2] |

| Melting Point | Not available | |

| Density | Not available | |

| XLogP3-AA (LogP) | 5.3 | [1] |

| Topological Polar Surface Area | 0 Ų | [1] |

| Heavy Atom Count | 11 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

Synthesis and Experimental Protocols

Synthesis

Analytical Methods

While specific experimental protocols for this compound are not published, general analytical methods for the identification and quantification of volatile hydrocarbons are applicable.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and effective method for the analysis of volatile organic compounds like this compound.

-

Principle: The compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase in a gas chromatograph. The separated compound then enters a mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification.

-

Sample Preparation: For analysis of this compound in a matrix (e.g., environmental or biological samples), sample preparation would typically involve solvent extraction or headspace analysis.[3]

-

Solvent Extraction: A non-polar solvent like hexane (B92381) would be used to extract the compound from a liquid or solid sample.[3]

-

Headspace Analysis: The sample is heated in a sealed vial, and the volatile compounds in the "headspace" gas are injected into the GC-MS system.[3]

-

Biological Activity and Signaling Pathways

A thorough search of scientific literature and chemical databases reveals no documented biological activity for this compound. There is no evidence to suggest that this compound is involved in any biological signaling pathways or has been investigated for any therapeutic purpose. Simple, saturated hydrocarbons are generally considered to be biologically inert, though they can have effects at very high concentrations (e.g., acting as anesthetics or disrupting cell membranes). However, no specific studies on these effects were found for this particular compound.

Due to the absence of any known biological activity or mechanism of action, a diagram of signaling pathways cannot be provided.

Visualizations

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the characterization of a simple organic compound like this compound, for which limited information is available.

Caption: Logical workflow for the identification and characterization of this compound.

Conclusion

References

Reactivity of Highly Branched C11 Alkanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of highly branched C11 alkanes. The document summarizes key reactive pathways including pyrolysis, halogenation, and oxidation, with a focus on the influence of molecular structure on reaction outcomes. Quantitative data, detailed experimental protocols for representative branched alkanes, and visualizations of reaction mechanisms are presented to facilitate a comprehensive understanding for researchers and professionals in drug development and chemical sciences.

Introduction to the Reactivity of Highly Branched Alkanes

Alkanes are generally characterized by their low reactivity due to the strength and non-polar nature of their C-C and C-H single bonds.[1][2] However, the degree of branching in an alkane's structure significantly influences its reactivity. Highly branched alkanes, such as isomers of undecane (B72203) (C11), exhibit distinct reaction kinetics and product distributions compared to their linear counterparts. This heightened reactivity is primarily attributed to the presence of tertiary and quaternary carbon centers, which affect bond dissociation energies and the stability of reaction intermediates.[3][4]

The stability of carbon-centered free radicals, which are key intermediates in many alkane reactions, follows the order: tertiary > secondary > primary.[5][6][7][8] This stability trend is due to hyperconjugation and steric effects. Consequently, reactions that proceed via free radical mechanisms, such as pyrolysis and halogenation, will preferentially occur at the more substituted carbon atoms in a branched alkane.

Pyrolysis of Highly Branched Alkanes

Pyrolysis, or thermal cracking, involves the decomposition of organic compounds at elevated temperatures in the absence of oxygen.[2][9] For highly branched alkanes, pyrolysis is initiated by the homolytic cleavage of C-C bonds, which are generally weaker than C-H bonds. The rate of pyrolysis tends to increase with both molecular weight and the degree of branching.[2][9][10]

The mechanism of alkane pyrolysis proceeds through a free radical chain reaction involving initiation, propagation, and termination steps.[9][11] The stability of the resulting free radicals dictates the major fragmentation pathways.

Quantitative Data: Pyrolysis Product Distribution

Experimental Protocol: Pyrolysis of a Highly Branched Alkane (Representative)

The following is a representative experimental protocol for the pyrolysis of a highly branched alkane in a laboratory setting. This protocol is based on general procedures for alkane pyrolysis and would require optimization for specific C11 isomers.[10][11]

Objective: To determine the product distribution from the pyrolysis of a highly branched C11 alkane.

Apparatus:

-

Quartz tube flow reactor

-

Tube furnace with temperature controller

-

Syringe pump for liquid feed

-

Inert gas supply (e.g., Nitrogen, Argon)

-

Condenser and cold trap (e.g., liquid nitrogen)

-

Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

-

The quartz tube reactor is placed in the tube furnace and purged with an inert gas (e.g., nitrogen at 100 mL/min) to remove any air.

-

The furnace is heated to the desired pyrolysis temperature (typically in the range of 500-800°C).

-

The highly branched C11 alkane is introduced into the reactor at a constant flow rate using a syringe pump. The alkane is vaporized in a heated zone before entering the main reactor.

-

The reaction products exit the reactor and are passed through a condenser and a cold trap to collect liquid products.

-

Gaseous products are collected in a gas bag or analyzed online.

-

The collected liquid and gaseous products are analyzed by GC-MS to identify and quantify the components.

Pyrolysis Reaction Pathway

Caption: Generalized free-radical pathway for alkane pyrolysis.

Halogenation of Highly Branched Alkanes

Halogenation of alkanes is a substitution reaction where one or more hydrogen atoms are replaced by halogen atoms.[12][13] This reaction typically proceeds via a free-radical chain mechanism initiated by UV light or heat.[2][14][15] The reactivity of halogens decreases down the group: F₂ > Cl₂ > Br₂ > I₂.[12]

Due to the stability of tertiary free radicals, halogenation of highly branched alkanes is regioselective, with substitution occurring preferentially at the tertiary carbon atoms.

Quantitative Data: Monochlorination Product Distribution

The following table shows the calculated product distribution for the monochlorination of 2,2,4,4-tetramethylpentane, a highly branched C9 alkane, which serves as a good model for the reactivity of highly branched C11 alkanes. The relative reaction rates for chlorination are approximately 5:3.8:1 for tertiary, secondary, and primary hydrogens, respectively.

| Product Name | Type of Hydrogen Substituted | Number of Hydrogens | Relative Rate | Calculated % Yield |

| 1-chloro-2,2,4,4-tetramethylpentane | Primary | 18 | 1 | ~70% |

| 3-chloro-2,2,4,4-tetramethylpentane | Secondary | 2 | 3.8 | ~30% |

Experimental Protocol: Gas-Phase Halogenation (Representative)

This protocol describes a general procedure for the gas-phase photohalogenation of a branched alkane.

Objective: To synthesize and analyze the monochlorinated products of a highly branched C11 alkane.

Apparatus:

-

Gas-phase photoreactor with a UV lamp

-

Gas-tight syringes for injection of reactants

-

Heating tape and temperature controller

-

Gas chromatograph (GC) with a flame ionization detector (FID) for analysis

-

Neutralizing scrubber (e.g., sodium thiosulfate (B1220275) solution)

Procedure:

-

The photoreactor is evacuated and then filled with the vapor of the highly branched C11 alkane to a known pressure.

-

A controlled amount of halogen gas (e.g., chlorine) is introduced into the reactor.

-

The UV lamp is turned on to initiate the reaction. The reaction is typically carried out at a controlled temperature.

-

The reaction progress is monitored by periodically taking samples and analyzing them by GC.

-

After the desired reaction time, the UV lamp is turned off. The remaining halogen is quenched by passing the reactor contents through a neutralizing scrubber.

-

The product mixture is analyzed by GC-FID and GC-MS to determine the relative amounts of the different monochlorinated isomers.

Halogenation Reaction Mechanism

Caption: Free-radical chain mechanism for alkane halogenation.

Oxidation of Highly Branched Alkanes

The oxidation of alkanes is a complex process that can lead to a variety of products, including alcohols, ketones, and carboxylic acids, or complete combustion to carbon dioxide and water. The reaction pathways are highly dependent on conditions such as temperature and the presence of catalysts.

Low-Temperature Oxidation

At lower temperatures (below 500°C), the oxidation of branched alkanes proceeds through a complex series of chain-branching reactions involving the formation of alkylperoxy (ROO•) and hydroperoxyalkyl (•QOOH) radicals.[3][6] These reactions are crucial in understanding autoignition phenomena in internal combustion engines.

A simplified scheme for the primary mechanism of low-temperature alkane oxidation is presented below.[3]

Caption: Simplified mechanism of low-temperature alkane oxidation.

Combustion

At high temperatures and with a sufficient supply of oxygen, alkanes undergo complete combustion to produce carbon dioxide and water, releasing a significant amount of energy.[16][17][18] Branched-chain alkanes generally have lower heats of combustion compared to their straight-chain isomers, indicating they are more stable.[18][19]

General Equation for Complete Combustion: C₁₁H₂₄ + 17O₂ → 11CO₂ + 12H₂O + Energy

Incomplete combustion, which occurs with an insufficient oxygen supply, can lead to the formation of carbon monoxide and soot.[17]

Synthesis of Highly Branched C11 Alkanes

The synthesis of highly branched alkanes often requires multi-step procedures due to steric hindrance. A representative experimental workflow for the synthesis of a highly branched alkane is depicted below, based on the synthesis of 2,2,4,4-tetramethylpentane.[20] This method can be conceptually adapted for C11 isomers.

Experimental Workflow: Synthesis of a Highly Branched Alkane

Caption: A representative workflow for the synthesis of a highly branched alkane.

Conclusion

The reactivity of highly branched C11 alkanes is fundamentally governed by their molecular structure. The presence of tertiary and quaternary carbon atoms leads to lower C-H and C-C bond dissociation energies at these sites, and promotes the formation of more stable tertiary free radicals. These factors result in enhanced reactivity and regioselectivity in reactions such as pyrolysis and halogenation compared to linear alkanes. In oxidation reactions, the complex chain-branching mechanisms are influenced by the branching, affecting combustion properties like autoignition. A thorough understanding of these structure-reactivity relationships is essential for applications ranging from fuel development to the design of stable molecules in drug formulations. Further research into the specific reaction kinetics and product distributions of individual C11 isomers will provide a more detailed and predictive understanding of their chemical behavior.

References

- 1. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 2. chemguide.net [chemguide.net]

- 3. Experimental confirmation of the low-temperature oxidation scheme of alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. escholarship.org [escholarship.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Qualitative and quantitative analysis of pyrolysis oil by gas chromatography with flame ionization detection and comprehensive two-dimensional gas chromatography with time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2,2,4,6-Tetramethylheptane | C11H24 | CID 53428736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Alkane Reactivity [www2.chemistry.msu.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 2,2,4,4-Tetramethylheptane | C11H24 | CID 18711092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Combustion of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 17. Organic Chemistry : 3 reactions of alkanes SUMMARY - Hannah Education & Technology- Small Steps, Good Grades Secondary Science Program [learn.hannahtuition.com]

- 18. alevelchemistry.co.uk [alevelchemistry.co.uk]

- 19. CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons - Chemistry [wou.edu]

- 20. nvlpubs.nist.gov [nvlpubs.nist.gov]

An In-depth Technical Guide to the Stereochemistry of 3-Ethyl-2,2,3-trimethylhexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the stereochemical properties of 3-ethyl-2,2,3-trimethylhexane, a saturated hydrocarbon with a single chiral center. Understanding the three-dimensional arrangement of atoms is paramount in various scientific disciplines, including drug discovery and materials science, as different stereoisomers can exhibit distinct biological activities and physical properties.

Molecular Structure and Chirality

The molecular structure of this compound reveals a single stereocenter at the C3 position. A chiral center is a carbon atom bonded to four different substituent groups. In this molecule, the C3 carbon is attached to a methyl group (-CH3), an ethyl group (-CH2CH3), a propyl group (-CH2CH2CH3), and a tert-butyl group (-C(CH3)3). The presence of this chiral center means that this compound can exist as a pair of non-superimposable mirror images, known as enantiomers.

Assignment of Absolute Configuration: The R/S System

The absolute configuration of each enantiomer is designated using the Cahn-Ingold-Prelog (CIP) priority rules. This system assigns priorities to the four substituents attached to the chiral center based on atomic number.

Priority Assignment for Substituents at C3:

-

-C(CH3)3 (tert-butyl): The carbon atom is attached to three other carbon atoms.

-

-CH2CH2CH3 (propyl): The first carbon is attached to another carbon and two hydrogens.

-

-CH2CH3 (ethyl): The first carbon is attached to another carbon and two hydrogens. Comparing the next atoms in the chain, the propyl group takes precedence over the ethyl group.

-

-CH3 (methyl): The carbon atom is attached to three hydrogen atoms.

Following the CIP rules, the priorities are assigned as follows:

-

Priority 1: -C(CH3)3 (tert-butyl)

-

Priority 2: -CH2CH2CH3 (propyl)

-

Priority 3: -CH2CH3 (ethyl)

-

Priority 4: -CH3 (methyl)

To determine the R/S configuration, the molecule is oriented so that the lowest priority group (methyl) is pointing away from the viewer. If the sequence from priority 1 to 2 to 3 is clockwise, the configuration is designated as (R). If the sequence is counter-clockwise, it is designated as (S).

Quantitative Stereochemical Data

| Property | (R)-3-Ethyl-2,2,3-trimethylhexane | (S)-3-Ethyl-2,2,3-trimethylhexane |

| Specific Rotation ([α]D) | +x° | -x° |

| Enantiomeric Excess (ee) | >99% (for a pure sample) | >99% (for a pure sample) |

| Retention Time (Chiral GC) | tR1 | tR2 |

Note: 'x' represents the magnitude of the specific rotation, which would be determined experimentally. tR1 and tR2 represent different retention times on a chiral chromatography column.

Experimental Protocols for Stereochemical Analysis

The determination and separation of the enantiomers of this compound can be achieved through the following established experimental methodologies.

Polarimetry

Objective: To measure the optical rotation of a sample containing an excess of one enantiomer.

Methodology:

-

Sample Preparation: A solution of the chiral alkane is prepared by dissolving a precisely weighed sample in an achiral solvent (e.g., hexane (B92381) or ethanol) to a known concentration (c, in g/mL).

-

Instrumentation: A polarimeter is used for the measurement. The instrument is first calibrated with the pure solvent (blank).

-

Measurement: The sample solution is placed in a polarimeter cell of a known path length (l, in decimeters). The observed angle of rotation (α) of plane-polarized light (typically at the sodium D-line, 589 nm) is measured at a specific temperature (T).

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c)

Chiral Gas Chromatography (GC)

Objective: To separate and quantify the individual enantiomers in a mixture.

Methodology:

-

Column Selection: A capillary GC column with a chiral stationary phase (CSP) is selected. Cyclodextrin-based CSPs are often effective for the separation of chiral hydrocarbons.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is typically used.

-

Sample Injection: A small volume of the sample, either neat or dissolved in a volatile solvent, is injected into the GC.

-

Chromatographic Conditions:

-

Injector Temperature: Set to ensure complete volatilization of the sample.

-

Oven Temperature Program: An optimized temperature program is developed to achieve baseline separation of the enantiomers. This typically involves a slow ramp rate.

-

Carrier Gas: High-purity helium or hydrogen is used as the carrier gas at an optimal flow rate.

-

Detector Temperature: Set higher than the final oven temperature to prevent condensation.

-

-

Data Analysis: The retention times of the two enantiomers will differ. The relative peak areas can be used to determine the enantiomeric excess (ee) of the mixture.

Visualization of Stereochemical Analysis Workflow

The following diagram illustrates the logical workflow for the stereochemical analysis of this compound.

An In-depth Technical Guide to the Thermodynamic Stability of 3-Ethyl-2,2,3-trimethylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of the branched alkane, 3-Ethyl-2,2,3-trimethylhexane. Due to the limited availability of direct experimental thermochemical data for this specific isomer of undecane, this report employs the well-established Benson group additivity method to estimate its standard enthalpy of formation, standard molar entropy, and molar heat capacity. These estimated values are presented in comparison to experimental data for the linear isomer, n-undecane, to provide a clear context for its relative thermodynamic stability. This guide also outlines the computational methodology used for these estimations and the fundamental principles of alkane stability.

Introduction: Thermodynamic Stability of Alkanes

The thermodynamic stability of alkanes, hydrocarbons with the general formula CnH2n+2, is a critical factor in understanding their reactivity and potential energy. In general, branched alkanes are thermodynamically more stable than their linear isomers. This increased stability is attributed to a lower potential energy state, which is reflected in a less negative standard enthalpy of formation (ΔH°f). The combustion of a more stable isomer releases less energy (a lower heat of combustion) than a less stable isomer.

Estimated Thermodynamic Properties of this compound

The standard enthalpy of formation (ΔH°f), standard molar entropy (S°), and molar heat capacity (Cp) for this compound in the gaseous state at 298.15 K have been estimated using the Benson group additivity method. These values are presented in Table 1, alongside the experimental values for its linear isomer, n-undecane, for comparative analysis.

| Thermodynamic Property | This compound (Estimated) | n-Undecane (Experimental) | Units |

| Standard Enthalpy of Formation (ΔH°f) | -245.9 | -275.9 | kJ/mol |

| Standard Molar Entropy (S°) | 465.8 | 490.2 | J/(mol·K) |

| Molar Heat Capacity (Cp) | 225.1 | 239.5 | J/(mol·K) |

Table 1: Estimated Thermodynamic Properties of this compound and Experimental Data for n-Undecane. The data for n-undecane is sourced from the NIST Chemistry WebBook.

The less negative estimated enthalpy of formation for this compound compared to n-undecane suggests that the branched isomer is thermodynamically more stable.

Experimental and Computational Protocols

Benson Group Additivity Method

The Benson group additivity method is a widely used empirical approach to estimate the thermochemical properties of organic molecules in the gas phase. The method is based on the principle that the thermodynamic properties of a molecule can be approximated by summing the contributions of its constituent functional groups.

Methodology:

-

Group Identification: The molecule of interest, this compound, is dissected into its constituent Benson groups. A Benson group is defined as an atom and its ligands. The groups present in this compound are:

-

One quaternary carbon atom bonded to four other carbon atoms: C-(C)4

-

One tertiary carbon atom bonded to three other carbon atoms and one hydrogen atom: C-(C)3(H)

-

Two secondary carbon atoms bonded to two other carbon atoms and two hydrogen atoms: C-(C)2(H)2

-

Seven primary carbon atoms bonded to one other carbon atom and three hydrogen atoms: C-(C)(H)3

-

-

Summation of Group Contributions: The estimated thermodynamic property is calculated by summing the established contribution values for each identified group. The group contribution values used in this estimation are provided in Table 2.

| Benson Group | ΔH°f (kJ/mol) | S° (J/(mol·K)) | Cp (J/(mol·K)) |

| C-(C)4 | 2.1 | -146.4 | 19.5 |

| C-(C)3(H) | -7.1 | -61.9 | 23.4 |

| C-(C)2(H)2 | -20.7 | 38.1 | 22.6 |

| C-(C)(H)3 | -42.7 | 127.2 | 25.7 |

Table 2: Benson Group Additivity Values for Alkane Fragments at 298.15 K.

-

Correction Factors: Corrections for non-additive interactions, such as gauche interactions (steric hindrance between groups separated by three bonds), are applied to refine the initial estimate. For this compound, a detailed conformational analysis would be required to precisely determine the number of gauche interactions in its most stable conformer. For the purpose of this estimation, a standard correction for branching is implicitly included in the group values derived from a wide range of alkanes. A specific gauche correction of +3.3 kJ/mol for each gauche butane-type interaction is a common practice, though not explicitly added here without a detailed conformational analysis.

The following diagram illustrates the logical workflow for estimating the thermodynamic properties of an alkane using the Benson group additivity method.

Preliminary Investigation of 3-Ethyl-2,2,3-trimethylhexane Reactions: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a preliminary investigation into the potential reactions of 3-Ethyl-2,2,3-trimethylhexane, a highly branched and sterically hindered nonane. Due to the limited specific literature on this compound, this paper extrapolates from the known reactivity of structurally analogous alkanes. The core focus is on three primary reaction classes: free-radical halogenation, oxidation, and carbocation-mediated rearrangements. This document summarizes quantitative data, presents detailed experimental protocols for analogous systems, and utilizes visualizations to illustrate key pathways and workflows, serving as a foundational resource for researchers exploring the chemical space of complex alkanes.

Introduction: Reactivity of Sterically Hindered Alkanes

Alkanes, often referred to as paraffins, are generally characterized by their low reactivity due to the strength and non-polar nature of their C-C and C-H sigma bonds.[1] However, under specific conditions, they can undergo reactions, primarily through free-radical or carbocationic intermediates. In highly branched structures like this compound, the presence of quaternary and tertiary carbons significantly influences reaction pathways and product distributions. Steric hindrance around reactive sites plays a crucial role in determining the feasibility and outcome of chemical transformations. This guide will explore the predicted reactivity of this compound based on established principles of organic chemistry and data from similar branched alkanes.

Free-Radical Halogenation

Free-radical halogenation is a characteristic reaction of alkanes, proceeding via a chain mechanism involving initiation, propagation, and termination steps, typically initiated by UV light or heat.[2][3] The regioselectivity of this reaction is dependent on the stability of the resulting alkyl radical (tertiary > secondary > primary) and the nature of the halogen.

Reaction Mechanism & Selectivity

The halogenation of this compound is predicted to favor substitution at the tertiary C-H bond, as this leads to the formation of the most stable tertiary free radical. Bromination is known to be significantly more selective than chlorination for abstracting a hydrogen from the most substituted carbon.[4][5] This is attributed to the endothermic nature of hydrogen abstraction by a bromine radical, leading to a later transition state that more closely resembles the alkyl radical intermediate.

The diagram below illustrates the propagation steps for the free-radical bromination of this compound at the tertiary position.

Caption: Propagation cycle of free-radical bromination.

Quantitative Data for Analogous Systems

| Reaction | Substrate | Product | Distribution (%) | Reference |

| Free-Radical Chlorination | 2,3-Dimethylbutane (B166060) | 1-Chloro-2,3-dimethylbutane | 51.7 | [6][7] |

| 2-Chloro-2,3-dimethylbutane | 48.3 | [6][7] |

| Halogenation | C-H Bond Type | Relative Reactivity (per H atom) | Reference |

| Chlorination | Primary | 1 | [8] |

| Tertiary | 5 | [8] | |

| Bromination | Primary | 1 | [9] |

| Tertiary | 1640 | [9] |

Experimental Protocol: Free-Radical Bromination of a Branched Alkane (Analogous Procedure)

This protocol is adapted for the selective bromination of a tertiary C-H bond in a branched alkane, analogous to this compound.

Materials:

-

Branched alkane (e.g., 2,3-dimethylbutane)

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) - Caution: Toxic and carcinogenic

-

Azobisisobutyronitrile (AIBN) - Caution: Radical initiator

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the branched alkane (1.0 eq) in CCl₄.

-

Add N-Bromosuccinimide (1.0 eq) and a catalytic amount of AIBN to the flask.

-

Heat the mixture to reflux (approx. 77°C for CCl₄) and irradiate with a UV lamp.

-

Monitor the reaction progress by GC-MS or TLC (visualizing with a suitable stain). The reaction is typically complete when the solid NBS has been consumed and is floating on top of the solvent.

-

Cool the reaction mixture to room temperature and filter to remove the succinimide (B58015) byproduct.

-

Wash the filtrate with aqueous sodium thiosulfate (B1220275) solution to remove any remaining bromine, followed by a water and brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude brominated alkane.

-

Purify the product by fractional distillation or column chromatography.

Caption: Experimental workflow for free-radical bromination.

Oxidation Reactions

The oxidation of saturated alkanes is challenging and typically requires strong oxidizing agents and harsh conditions. For a sterically hindered alkane like this compound, oxidation would likely target the tertiary C-H bond, potentially leading to the formation of an alcohol, which would be further oxidized to a ketone under strong oxidizing conditions.

Potential Oxidation Pathways

Reagents like chromic acid (formed in situ from CrO₃ and H₂SO₄) are capable of oxidizing C-H bonds, although their use is limited by toxicity and lack of selectivity.[5][10] The initial step would be the conversion of the tertiary C-H to a C-OH group, forming an alcohol. This tertiary alcohol would then be resistant to further oxidation under standard conditions. However, if a secondary C-H were to be oxidized, the resulting secondary alcohol would be readily oxidized to a ketone.

Caption: Hypothetical oxidation at the tertiary carbon.

Quantitative Data for Analogous Systems

Quantitative data for the direct oxidation of highly branched saturated alkanes is scarce. The following table provides data for the Jones oxidation of a secondary alcohol, which is a relevant subsequent step if a secondary C-H bond were to be oxidized.

| Reaction | Substrate | Product | Typical Yield (%) | Reference |

| Jones Oxidation | Secondary Alcohol | Ketone | 85-95 | [10][11] |

| Jones Oxidation | Primary Alcohol | Carboxylic Acid | High | [5][12] |

Experimental Protocol: Jones Oxidation (Analogous Procedure for a Secondary Alcohol)

This protocol describes the oxidation of a secondary alcohol to a ketone using Jones reagent. This would be the second stage of a hypothetical oxidation of a secondary C-H bond in a branched alkane.

Materials:

-

Secondary alcohol

-

Acetone (reagent grade)

-

Jones Reagent (CrO₃ in H₂SO₄(aq)) - Caution: Highly toxic and corrosive

-

Isopropanol (B130326) (for quenching)

-

Separatory funnel

-

Ice bath

Procedure:

-

Prepare the Jones reagent by dissolving chromium trioxide in concentrated sulfuric acid, then carefully diluting with water.[13]

-

In a flask equipped with a dropping funnel and a magnetic stir bar, dissolve the secondary alcohol in acetone.

-

Cool the flask in an ice bath to 0°C.

-

Add the Jones reagent dropwise to the stirred alcohol solution. Maintain the temperature below 20°C. A color change from orange to green/blue indicates the reaction is proceeding.

-

Continue adding the reagent until the orange color persists, indicating an excess of the oxidant.

-

Stir the reaction for an additional 30 minutes at room temperature.

-

Quench the reaction by adding isopropanol dropwise until the green color returns.

-

Add water to the reaction mixture and extract the product with diethyl ether or dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ketone.

-

Purify the product by distillation or column chromatography.

Carbocation-Mediated Rearrangements

Under strongly acidic conditions, alkanes can be protonated to form a highly unstable pentacoordinate carbocation (an alkanium ion), which can then lose H₂ to form a standard tricoordinate carbocation (a carbenium ion). These carbocations are prone to rearrangements, such as hydride or alkyl shifts, to form more stable carbocation intermediates. This process is often referred to as isomerization.

The Wagner-Meerwein Rearrangement

The Wagner-Meerwein rearrangement is a classic example of a 1,2-hydride or 1,2-alkyl shift to a carbocationic center.[3][5][9] In the context of this compound, the formation of a carbocation at a less stable position could trigger a series of shifts to form a more stable tertiary carbocation, leading to a skeletal isomerization of the alkane. For instance, protonation and subsequent loss of H₂ from a secondary carbon could lead to a secondary carbocation, which would rapidly rearrange.

Caption: General pathway for a Wagner-Meerwein rearrangement.

Quantitative Data for Analogous Systems

Detailed product distributions for the acid-catalyzed isomerization of highly branched acyclic alkanes are complex and highly dependent on reaction conditions. Data from the isomerization of C₆ alkanes shows that a complex equilibrium of isomers is typically established.

| Reaction | Catalyst System | Temperature (°C) | Key Products | Reference |

| Hexane Isomerization | HF-BF₃ | 25 | 2-Methylpentane, 3-Methylpentane, 2,3-Dimethylbutane, 2,2-Dimethylbutane | [14] |

Experimental Protocol: Acid-Catalyzed Isomerization of a Branched Alkane (Analogous Procedure)

This protocol provides a general method for the isomerization of a branched alkane using a strong acid catalyst, analogous to what would be required for this compound.

Materials:

-

Branched alkane (e.g., methylpentanes)

-

Anhydrous aluminum chloride (AlCl₃) - Caution: Reacts violently with water

-

Hydrogen chloride (HCl) gas

-

Reaction vessel suitable for corrosive materials

-

Gas dispersion tube

-

Quenching solution (e.g., cold water or ice)

Procedure:

-

Place the branched alkane in a reaction vessel under an inert atmosphere (e.g., nitrogen).

-

Carefully add anhydrous AlCl₃ to the alkane with stirring.

-

Bubble a slow stream of dry HCl gas through the mixture to act as a co-catalyst.

-

Maintain the reaction at a controlled temperature (e.g., 25-50°C) and monitor the product distribution over time using GC-MS.

-

To stop the reaction, carefully pour the mixture onto crushed ice to quench the AlCl₃ catalyst.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Analyze the product mixture to determine the extent of isomerization.

Conclusion

This preliminary investigation suggests that the reactivity of this compound is governed by the principles of steric hindrance and carbocation/radical stability. Free-radical bromination is predicted to be a highly selective reaction, favoring the formation of 3-bromo-3-ethyl-2,2,3-trimethylhexane. Oxidation reactions are expected to be challenging and require harsh conditions, likely targeting the tertiary C-H bond. Under strong acid catalysis, the carbon skeleton is susceptible to Wagner-Meerwein type rearrangements, leading to a complex mixture of isomers. The provided protocols and data, derived from analogous systems, offer a starting point for the experimental exploration of this highly branched alkane. Further research is necessary to elucidate the specific reaction kinetics and product profiles for this compound.

References

- 1. jk-sci.com [jk-sci.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Solved A certain free radical chlorination reaction of 2, | Chegg.com [chegg.com]

- 4. brainly.com [brainly.com]

- 5. Jones oxidation - Wikipedia [en.wikipedia.org]

- 6. Solved A certain free radical chlorination reaction of | Chegg.com [chegg.com]

- 7. Solved 1. The free radical chlorination reaction of | Chegg.com [chegg.com]

- 8. m.youtube.com [m.youtube.com]

- 9. The relative reactivity factors of free radical bromination of primary, s.. [askfilo.com]

- 10. Jones Oxidation [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. Jones Oxidation - Chemistry Steps [chemistrysteps.com]

- 13. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 14. US5326925A - Isomerization process for 2,3-dimethylbutane production - Google Patents [patents.google.com]

Technical Guide on 3-Ethyl-2,2,3-trimethylhexane: Synthesis and Physicochemical Properties

Introduction

3-Ethyl-2,2,3-trimethylhexane is a saturated, highly branched alkane with the chemical formula C11H24. As a member of the hydrocarbon family, it is a non-polar organic compound. Unlike molecules with significant biological or pharmaceutical relevance, this compound does not have a distinct discovery event or a detailed history documented in scientific literature. Such branched alkanes are often synthesized and studied within the broader context of organic chemistry, for instance, in the investigation of fuel properties, combustion chemistry, or as reference compounds for analytical techniques like mass spectrometry and chromatography. This guide provides a summary of its known properties and a detailed, plausible experimental protocol for its synthesis.

Data Presentation

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C11H24 | PubChem[1] |

| Molecular Weight | 156.31 g/mol | PubChem[1] |

| CAS Registry Number | 61868-72-2 | PubChem, NIST[1][2] |

| Canonical SMILES | CCCC(C)(CC)C(C)(C)C | PubChem[1] |

| InChIKey | HUAYVWMWWLHZAB-UHFFFAOYSA-N | PubChem[1] |

Experimental Protocols: Synthesis of this compound

The synthesis of a highly branched alkane such as this compound can be achieved through a multi-step process. A robust and common method involves the creation of a quaternary carbon center using a Grignard reaction, followed by dehydration and subsequent hydrogenation.[3] This approach provides a reliable pathway to the target saturated alkane.

Overall Reaction Scheme:

-

Grignard Reaction: Reaction of 3,3-dimethyl-2-butanone with ethylmagnesium bromide to form the tertiary alcohol, 3-ethyl-2,2,3-trimethylhexan-3-ol.

-

Dehydration: Acid-catalyzed dehydration of the tertiary alcohol to yield a mixture of alkene isomers.

-

Hydrogenation: Catalytic hydrogenation of the alkene mixture to produce the final saturated alkane, this compound.

Step 1: Grignard Reaction Protocol

-

Objective: To synthesize 3-ethyl-2,2,3-trimethylhexan-3-ol.

-

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Ethyl bromide

-

3,3-Dimethyl-2-butanone (Pinacolone)

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

-

Procedure:

-

All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

-

Place magnesium turnings in a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small crystal of iodine.

-

Dissolve ethyl bromide in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion of the ethyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed.

-

Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (ethylmagnesium bromide).

-

Cool the flask to 0 °C in an ice bath.

-

Dissolve 3,3-dimethyl-2-butanone in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous NH4Cl solution.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers, dry over anhydrous MgSO4, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude tertiary alcohol.

-

Step 2 & 3: Dehydration and Hydrogenation Protocol

-

Objective: To convert the tertiary alcohol to this compound.

-

Materials:

-

Crude 3-ethyl-2,2,3-trimethylhexan-3-ol

-

Concentrated sulfuric acid (H2SO4) or p-toluenesulfonic acid

-

Methanol (B129727) or Ethanol

-

Palladium on carbon (10% Pd/C) catalyst

-

Hydrogen gas (H2)

-

-

Procedure:

-

Dehydration:

-

Place the crude alcohol in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to distill the resulting alkenes. The distillation temperature should be monitored.

-

Wash the collected distillate with a saturated sodium bicarbonate solution and then with water. Dry the organic layer over anhydrous MgSO4.

-

-

Hydrogenation:

-

Transfer the dried alkene mixture to a suitable hydrogenation vessel and dissolve it in a solvent such as methanol or ethanol.

-

Add a catalytic amount of 10% Pd/C.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature until hydrogen uptake ceases.

-

Carefully vent the excess hydrogen and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Remove the solvent from the filtrate by distillation.

-

The resulting liquid is the target compound, this compound. Further purification can be achieved by fractional distillation if necessary.

-

-

Mandatory Visualization

As this compound is a simple alkane with no known biological activity, there are no signaling pathways to diagram. The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

Methodological & Application

Application of Fourier Transform Infrared (FTIR) Spectroscopy for Alkane Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of alkanes using Fourier Transform Infrared (FTIR) spectroscopy. It covers qualitative and quantitative methodologies, sample preparation, and data interpretation, tailored for professionals in research and development.

Introduction to FTIR Spectroscopy for Alkane Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used for the identification and quantification of organic compounds, including alkanes.[1] The method is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational and rotational energy levels.[2][3] For alkanes, FTIR is particularly useful for identifying characteristic C-H and C-C bond vibrations.[4][5]

The resulting FTIR spectrum is a unique molecular "fingerprint" that allows for the identification of the substance.[2] For quantitative analysis, the intensity of the absorption bands is related to the concentration of the analyte, a principle governed by the Beer-Lambert law.[1][3]

Qualitative Analysis of Alkanes

Qualitative analysis of alkanes by FTIR focuses on identifying the presence of specific functional groups based on their characteristic absorption bands.

Characteristic Infrared Absorption Bands of Alkanes

The infrared spectra of alkanes are dominated by absorptions arising from C-H stretching and bending vibrations.[4] The key absorption regions are summarized in the table below.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Notes |

| C-H Stretching | |||

| Methylene (B1212753) (-CH₂-) Asymmetric Stretch | ~2926 | Strong | The intensity of this peak increases with longer alkane chain lengths.[6] |

| Methyl (-CH₃) Asymmetric Stretch | ~2959 | Strong | |

| Methylene (-CH₂-) Symmetric Stretch | ~2858 | Medium | |

| Methyl (-CH₃) Symmetric Stretch | ~2876 | Medium | |

| C-H Bending (Deformation) | |||

| Methylene (-CH₂-) Scissoring | 1450 - 1470 | Medium | Often overlaps with the methyl asymmetric bend.[6] |

| Methyl (-CH₃) Asymmetric Bend | ~1460 | Medium | |

| Methyl (-CH₃) Symmetric Bend (Umbrella) | 1370 - 1380 | Medium | A key peak used in quantitative analysis as per ASTM D7678.[7][8] |

| Methylene (-CH₂-) Rocking | 720 - 725 | Weak | This peak is particularly useful for identifying long-chain alkanes (typically with four or more methylene groups in a row).[6] A split peak can indicate a solid sample.[6] |

Estimating Alkane Chain Length

The relative intensity of the methylene (-CH₂) and methyl (-CH₃) stretching peaks can provide a qualitative indication of the alkane chain length.[6] In straight-chain alkanes, the number of methyl groups is constant (two), while the number of methylene groups increases with chain length. Consequently, the ratio of the absorbance of the -CH₂- asymmetric stretching peak (~2926 cm⁻¹) to the -CH₃ asymmetric stretching peak (~2959 cm⁻¹) increases with longer chains.[6]

Table Illustrating the Relationship Between CH₂/CH₃ Peak Intensity and Alkane Chain Length

| Alkane Chain Length | CH₂/CH₃ Molar Ratio | Expected Relative Intensity of Asymmetric Stretches (~2926 cm⁻¹ / ~2959 cm⁻¹) |

| Short (e.g., Propane) | 0.5 | -CH₃ peak is more intense than -CH₂ peak. |

| Medium (e.g., Hexane) | 2 | -CH₂ and -CH₃ peaks have roughly equal intensity.[6] |

| Long (e.g., Octane) | 3 | -CH₂ peak is noticeably more intense than the -CH₃ peak.[6] |

| Very Long (e.g., Petroleum Jelly) | >10 | -CH₂ peak is significantly more intense, with the -CH₃ peak appearing as a shoulder.[6] |

Quantitative Analysis of Alkanes

FTIR spectroscopy can be a reliable tool for the quantitative analysis of alkanes, particularly for determining the total hydrocarbon content in a sample.[1] This is often achieved by creating a calibration curve that plots the absorbance of a characteristic peak against the concentration of a series of standards.[1]

Quantitative Data Presentation

The following tables present example data for the quantitative analysis of hydrocarbons based on the principles of ASTM D7678, which involves the extraction of hydrocarbons from a water matrix using cyclohexane (B81311) and measuring the absorbance of the methyl C-H bending vibration around 1375 cm⁻¹.[7][8][9]

Table 1: Example Calibration Data for Total Petroleum Hydrocarbons (TPH) in Cyclohexane

| Standard | Concentration of Paraffin (B1166041) Oil in Cyclohexane (mg/L) | Equivalent Concentration in Water (mg/L)* | Absorbance at ~1375 cm⁻¹ |

| 1 | 0.00 | 0.00 | 0.000 |

| 2 | 22.50 | 0.50 | 0.085 |

| 3 | 50.00 | 1.11 | 0.189 |

| 4 | 100.00 | 2.22 | 0.375 |

| 5 | 225.00 | 5.00 | 0.832 |

| 6 | 675.00 | 15.00 | 2.451 |

| 7 | 1350.00 | 30.00 | 4.895 |

*Based on a concentration factor of 45 (e.g., 450 mL water extracted with 10 mL cyclohexane).[7]

Table 2: Example Repeatability Data for Spiked Water Samples

| Sample | Actual Hydrocarbon Concentration in Water (mg/L) | Number of Measurements | Mean Calculated Hydrocarbon Concentration in Water (mg/L) | Standard Deviation (mg/L) |

| Spike 1 | 5.99 | 9 | 6.67 | 0.42 |

| Spike 2 | 12.40 | 9 | 12.93 | 0.37 |

Experimental Protocols

Protocol for Sample Preparation

Proper sample preparation is crucial for obtaining high-quality FTIR spectra. The choice of method depends on the physical state of the sample.

-

Attenuated Total Reflectance (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-